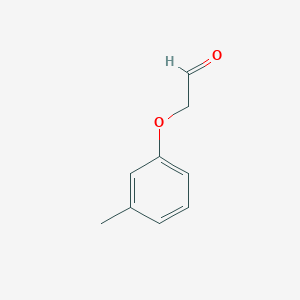

2-(m-Tolyloxy)acetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(m-Tolyloxy)acetaldehyde, also known as acetaldehyde, 2-(3-methylphenoxy)-, is an organic compound with the molecular formula C9H10O2. This compound is characterized by the presence of an aldehyde group attached to a 2-(3-methylphenoxy) moiety. It is a versatile chemical used in various scientific research applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Oxidation of Primary Alcohols: One common method for preparing aldehydes, including this compound, is the oxidation of primary alcohols.

Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes, where the alkene is cleaved using ozone (O3) to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Synthetic Applications

2-(m-Tolyloxy)acetaldehyde serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through condensation reactions or nucleophilic additions. For instance, it can react with amines to form imines or with alcohols to produce acetals. Such transformations are crucial in creating complex organic molecules used in pharmaceuticals and agrochemicals.

Reactivity Profile

The compound's reactivity is attributed to the aldehyde functional group, which can participate in various chemical reactions:

- Condensation Reactions: Formation of imines with primary amines.

- Nucleophilic Additions: Reacting with nucleophiles like Grignard reagents or hydrides.

- Oxidation Reactions: Potential conversion to carboxylic acids or other functional groups under oxidative conditions.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in synthesizing polymers and resins. Its ability to undergo polymerization reactions can lead to new materials with tailored properties for applications in coatings, adhesives, and composites.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing thermosetting resins. By incorporating this aldehyde into resin formulations, researchers achieved improved thermal stability and mechanical properties compared to traditional formulations. This advancement highlights the compound's potential in developing high-performance materials for industrial applications.

作用機序

The mechanism by which 2-(m-Tolyloxy)acetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

類似化合物との比較

Acetaldehyde: A simpler aldehyde with a similar reactive aldehyde group.

Benzaldehyde: Contains a benzene ring instead of a tolyl group.

Cinnamaldehyde: Contains a phenylpropene group.

Uniqueness: 2-(m-Tolyloxy)acetaldehyde is unique due to the presence of the 3-methylphenoxy moiety, which imparts distinct chemical properties and reactivity compared to other aldehydes. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

2-(m-Tolyloxy)acetaldehyde, also known as acetaldehyde, 2-(3-methylphenoxy)-, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10O2

- Functional Groups : Contains an aldehyde group and a tolyl ether moiety.

- Physical Properties : Exhibits volatility and reactivity typical of aldehydes.

Biological Activity Overview

Research indicates that this compound interacts with various biomolecules, leading to diverse biological effects. Its biological activities can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, although specific data on its efficacy is limited.

- Cytotoxicity and Cell Proliferation : In vitro studies have shown that exposure to this compound can influence cell proliferation rates. For instance, it has been observed to inhibit proliferation in certain cancer cell lines at acute exposure but stimulate growth with chronic exposure, indicating a complex dose-response relationship .

- Genotoxic Effects : The compound has demonstrated potential genotoxicity in various studies. For example, it induced gene mutations and chromosomal aberrations in human lymphocytes and other mammalian cell lines under specific conditions .

The mechanism by which this compound exerts its biological effects primarily involves its reactivity due to the aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress through the generation of ROS, which can further lead to cellular damage and apoptosis.

- Enzyme Interaction : It may act as an inhibitor or activator of various enzymes involved in metabolic pathways, influencing cellular homeostasis.

Case Studies

Several studies have explored the biological implications of this compound:

- Animal Studies : In a study involving Syrian golden hamsters exposed to acetaldehyde, significant respiratory tract tumors were observed, suggesting a carcinogenic potential linked to prolonged exposure .

- Cell Line Studies : Research on the Caco-2 colon adenocarcinoma cell line indicated that while acute exposure inhibited cell proliferation, chronic exposure led to increased proliferation rates and altered differentiation patterns. This suggests that long-term exposure could promote more aggressive tumor behavior .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Acetaldehyde | Simple aldehyde | Genotoxicity; implicated in cancer risk |

| Benzaldehyde | Aromatic aldehyde | Antimicrobial; less reactive than m-tolyloxy |

| Cinnamaldehyde | Phenylpropene | Antimicrobial; anti-inflammatory properties |

特性

IUPAC Name |

2-(3-methylphenoxy)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYPCELIPQPFTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。